molecular formula C13H22Cl3N3 B2801617 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2270909-74-3

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B2801617
CAS No.: 2270909-74-3
M. Wt: 326.69
InChI Key: HQIKFJLONHMLAN-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl3N3 and a molecular weight of 326.69288 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-3,5-dimethylpyridin-2-ylmethyl group and an amine group, forming a dihydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3,5-dimethylpyridine and piperidine.

    Reaction Conditions: The 4-chloro-3,5-dimethylpyridine is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidine.

    Formation of the Amine: The intermediate is then treated with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

Scientific Research Applications

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride can be compared with similar compounds, such as:

    Omeprazole Impurity H:

    Other Pyridine Derivatives: Various pyridine-based derivatives are used in different fields, each with unique properties and applications.

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3.2ClH/c1-9-7-16-12(10(2)13(9)14)8-17-5-3-11(15)4-6-17;;/h7,11H,3-6,8,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIKFJLONHMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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